Potassium 1,3-benzoxazole-2-carboxylate
Description
Potassium 1,3-benzoxazole-2-carboxylate (CAS: 21598-08-3, molecular formula: C₈H₄KNO₃) is an ionic derivative of 1,3-benzoxazole-2-carboxylic acid, where the carboxylate group is bound to a potassium counterion. This compound is structurally characterized by a fused benzene and oxazole ring system, with the oxazole ring containing oxygen and nitrogen heteroatoms. It is used in pharmaceutical synthesis and materials science, particularly in coordination chemistry for luminescent materials .
Properties
IUPAC Name |
potassium;1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRBWXXVOQASLD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119130-94-8 | |
| Record name | potassium 1,3-benzoxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Methyl 1,3-Benzoxazole-2-carboxylate (C₉H₇NO₃)
- Structure: The methyl ester derivative lacks the ionic carboxylate group, instead featuring a methyl ester moiety. It crystallizes in a monoclinic P2₁ space group with strong C–H⋯N hydrogen bonds and π–π stacking (interplanar distance: 3.664 Å) .
- Applications : Used in OLEDs (e.g., europium complexes for electroluminescent layers) and as a precursor for anti-inflammatory and antimicrobial agents .
- Key Difference : The potassium salt’s ionic nature enhances water solubility, whereas the methyl ester is more lipophilic, favoring organic solvent-based reactions.
Sodium 1,3-Benzothiazole-2-carboxylate (C₈H₄NNaO₂S)
- Structure : Replaces the oxazole oxygen with sulfur, forming a benzothiazole core. The sodium ion influences ionic radius and solubility.
- Properties : Reduced hydrogen-bonding capacity compared to benzoxazole derivatives due to sulfur’s lower electronegativity. The sodium salt has a molecular weight of 203.2 g/mol and a topological polar surface area (TPSA) of 81.3 Ų .
- Applications : Likely used in similar pharmaceutical contexts but with altered electronic properties affecting ligand-receptor interactions.
Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate (C₄H₃KN₂O₃)
- Structure : Features a 1,3,4-oxadiazole ring with a methyl substituent. The oxadiazole ring lacks the fused benzene system, reducing aromatic stabilization.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Melting Point (°C) | TPSA (Ų) |
|---|---|---|---|---|
| Potassium 1,3-benzoxazole-2-carboxylate | 217.29 | High (aqueous) | Decomposes at 71–72 | 81.3 |
| Methyl 1,3-benzoxazole-2-carboxylate | 177.16 | Low (organic) | Not reported | 61.9 |
| Sodium 1,3-benzothiazole-2-carboxylate | 203.2 | Moderate (aqueous) | Not reported | 81.3 |
| Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | 178.18 | Moderate (aqueous) | Not reported | 78.7 |
Notes:
Q & A
Q. How should researchers document synthetic protocols to ensure reproducibility across labs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
